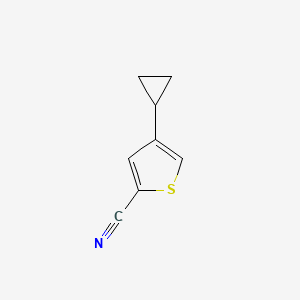

4-(Cyclopropyl)thiophene-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclopropyl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyclopropyl group attached to the fourth position of the thiophene ring and a cyano group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropyl)thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Cyclopropyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 4-(Cyclopropyl)thiophene-2-carbonitrile serves as a versatile building block for creating more complex structures. Its unique properties allow for:

- Formation of New Compounds : It can undergo various reactions such as oxidation to form sulfoxides and sulfones or substitution reactions to generate halogenated derivatives.

| Reaction Type | Products |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Amino Derivatives |

| Substitution | Halogenated Thiophenes |

Biology

The compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various pathogens.

- Anti-inflammatory Effects : It modulates key signaling pathways involved in inflammation, suggesting potential therapeutic uses in inflammatory diseases.

- Anticancer Activity : Research indicates that this compound can influence cancer cell proliferation and apoptosis through its interaction with specific enzymes .

Medicinal Applications

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development in areas such as:

- Cancer Treatment : The compound's ability to inhibit enzymes related to cancer progression positions it as a promising lead compound for anticancer drugs.

- Anti-diabetic Agents : Some studies suggest that thiophene derivatives may have beneficial effects on glucose metabolism .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Organic Electronics : It is used in the production of organic semiconductors and light-emitting diodes (OLEDs), benefiting from its electronic properties.

- Material Science : The compound's unique structure allows it to be integrated into advanced materials with tailored properties for specific applications.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

- Cancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins, suggesting its role as a potential anticancer agent.

- Material Development : Researchers have incorporated this compound into polymer matrices to enhance the electrical conductivity of materials used in flexible electronics.

Mecanismo De Acción

The mechanism of action of 4-(Cyclopropyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the cyano group and the cyclopropyl ring can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the context of its use .

Comparación Con Compuestos Similares

Thiophene-2-carbonitrile: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

2-Thiophenecarbonitrile: Similar structure but without substitution at the fourth position, leading to different reactivity patterns.

Uniqueness: 4-(Cyclopropyl)thiophene-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Actividad Biológica

4-(Cyclopropyl)thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits a range of biochemical properties that contribute to its biological activity:

- Antimicrobial Activity : This compound has shown effectiveness against various bacterial and fungal strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : It modulates inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It affects key signaling pathways, including those involved in cell growth and apoptosis.

- Gene Expression : Modulation of gene expression related to metabolic processes has been observed, indicating its role in cellular metabolism.

Molecular Mechanism

The biological activity of this compound is largely attributed to its interaction with various biomolecules:

- Enzyme Interaction : The compound can inhibit or activate enzymes involved in inflammation and cancer progression. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Transport and Distribution : Its interaction with cellular transporters influences its localization and accumulation within tissues, affecting its overall efficacy.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as anti-inflammatory and anticancer activities have been noted at lower concentrations.

- High Doses : Higher concentrations may lead to toxicity or adverse effects, underscoring the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound participates in various metabolic pathways:

- It interacts with enzymes that regulate lipid and carbohydrate metabolism, influencing overall metabolic health.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Study :

- A study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Anti-inflammatory Research :

- In vivo experiments revealed that administration of the compound significantly reduced markers of inflammation in a rat model of arthritis.

-

Cancer Cell Proliferation :

- An investigation into its anticancer properties showed a 50% inhibition of cell proliferation in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Thiophene-2-carbonitrile | Moderate | No | Limited |

| 4-Methylthiophene-2-carbonitrile | Yes | Moderate | Yes |

Propiedades

IUPAC Name |

4-cyclopropylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBXVDDLCDSWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.